molecular formula C4H7Cl2N3 B1454957 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride CAS No. 1803585-43-4

4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B1454957
CAS No.: 1803585-43-4
M. Wt: 168.02 g/mol
InChI Key: HOJCYAAPPJHIGG-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1H-1,2,3-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Reaction conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to 100°C.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the chloroethyl group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole compound, which may have different chemical and physical properties.

Scientific Research Applications

4-(2-Chloroethyl)-1H-1,2,3-triazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in studies investigating the biological activity of triazole derivatives, including their interactions with enzymes or receptors.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)morpholine hydrochloride
  • 4-(2-Chloroethyl)-1H-pyrazole hydrochloride
  • 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride

Uniqueness

4-(2-Chloroethyl)-1H-1,2,3-triazole hydrochloride is unique due to its triazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-chloroethyl)-2H-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJCYAAPPJHIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride

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